Aluminum N-nitrosophenylhydroxylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aluminum N-nitrosophenylhydroxylamine (AlNPH) is a nitrosamine compound that has been used in a variety of scientific research applications. It is a colorless, odorless, and water-soluble compound that is used as a source of nitric oxide (NO) in biochemical and physiological studies. AlNPH has been used in a variety of applications, including in vitro studies of nitric oxide production, oxidative stress, and antioxidant activity. It has also been used in the synthesis of various organic compounds.

Aplicaciones Científicas De Investigación

Nanocomposite Coatings : Aluminum nitride is significant in semiconductor engineering, particularly in nanocomposite coatings, due to its useful properties in biophysical characteristics, biomedical, and piezoelectric applications (Taborda & López, 2016).

NMR Spectroscopy in Materials Science : (27)Al Nuclear Magnetic Resonance (NMR) spectroscopy is a popular tool for studying aluminum-based materials, providing valuable information about the local environment of the aluminum nucleus (Haouas, Taulelle, & Martineau, 2016).

Hydrolysis and Ammonia Synthesis : Aluminum nitride's propensity for hydrolysis is being explored for potential use in solar thermochemical ammonia synthesis applications (Bartel, Muhich, Weimer, & Musgrave, 2016).

Synthesis and Characterization of Aluminum Complexes : Aluminum complexes with redox-active pyridyl nitroxide ligands have been synthesized and characterized for their potential use in electrochemical applications (Poitras et al., 2015).

Ultraviolet Optoelectronic Applications : Due to its ultrawide direct bandgap, Aluminum nitride is a promising material for ultraviolet optoelectronic applications, as studied through various spectroscopic techniques (Prinz et al., 2007).

Reduction of Nitroalkanols : Aluminum amalgam's use in the reduction of 2-nitroalkanols, an important reaction in organic chemistry, has been enhanced by ultrasound (Fitch & Luzzio, 1994).

Diamond Film Growth : Aluminum nitride serves as an excellent buffer layer for the nucleation and growth of diamond films on various substrates in chemical vapor deposition processes (Godbole & Narayan, 1996).

Piezoelectric Applications : Enhancement of piezoelectric properties in Aluminum nitride, particularly for use in microelectromechanical systems (MEMS), has been achieved by adding magnesium and niobium (Uehara et al., 2017).

Thermal Stability in Semiconductor Devices : Studies on Aluminum nitride thin films deposited at low temperatures show their suitability as alternative dielectrics for metal-insulator-semiconductor devices (Harris et al., 2002).

Ion-Implantation in SiC : The use of Aluminum nitride as an encapsulant for annealing ion-implanted SiC has shown effectiveness in preserving implants and enabling better activation (Handy et al., 1999).

Energy Harvesting and Acoustic Devices : Aluminum nitride thin films are extensively investigated for their use in energy harvesting devices, ultrasonic transducers, and other microelectronics applications (Fei et al., 2018).

Synthesis and Characterization of Nitroxide Complexes : The synthesis of aluminum complexes with pyridyl nitroxide ligands has been explored for their potential applications in various fields (Herb et al., 2016).

Vaccine Development : Aluminum compounds, including Aluminum nitride, are widely used as adjuvants in human and veterinary vaccines due to their stimulatory effects on Th2 immunity (Lindblad, 2004).

Optical Frequency Comb Generation : Aluminum nitride microring resonators integrated on silicon substrates have been utilized for optical frequency comb generation, demonstrating its potential in on-chip wavelength conversion (Jung et al., 2013).

Aluminum-Induced Neurodegeneration : Studies on aluminum-induced neurodegeneration have highlighted the neuroprotective effects of certain compounds, shedding light on the mechanisms of aluminum's neurotoxicity (Elizabeth, Pantong, & Itohan, 2020).

Hydrogen and Energy Storage : Aluminum hydride and its compounds have been researched for their high energy density and potential as hydrogen and energy storage materials (Graetz et al., 2011).

Health Risks of Aluminum Exposures : Systematic reviews have been conducted to evaluate the health risks posed by various forms of aluminum, including Aluminum nitride, in pharmaceutical, occupational, and consumer exposures (Willhite et al., 2014).

Reactive Sputtering for Optical Applications : Research on aluminum nitride films prepared by reactive DC magnetron sputtering has investigated their structural, optical, and mechanical properties for use in optical applications (Venkataraj et al., 2006).

Growth of Aluminum Nitride Nanocones : Vapor-solid growth of aluminum nitride nanocones has been explored for potential applications in semiconductor nanotechnology, including light and electron emission nanodevices (Liu et al., 2005).

Safety and Hazards

Aluminum N-nitrosophenylhydroxylamine is classified as a serious eye irritant, suspected of causing genetic defects and cancer, and very toxic to aquatic life . It is recommended to obtain special instructions before use, avoid release to the environment, and wear protective gloves/clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

Aluminum N-nitrosophenylhydroxylamine, also known as EINECS 239-341-7, is a complex compound with a molecular formula of C18H15AlN6O6 The primary targets of this compound are not explicitly mentioned in the available literature

Biochemical Pathways

It is known that the compound can act as a polymerization inhibitor , suggesting that it may interfere with polymerization pathways.

Result of Action

This compound is known to have a role as a polymerization inhibitor . This suggests that it can prevent or slow down the polymerization process, which could have various molecular and cellular effects.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is known to be sensitive to heat, flames, sparks, and static electricity . These factors can influence the compound’s action, efficacy, and stability. It is also soluble in water , which could influence its behavior in aqueous environments.

Análisis Bioquímico

Biochemical Properties

Aluminum N-nitrosophenylhydroxylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with metalloproteins, where it can act as a ligand, binding to the metal centers and altering the protein’s activity. Additionally, this compound can interact with oxidoreductases, influencing redox reactions within the cell .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to changes in gene expression, affecting cellular metabolism and function. For example, this compound has been shown to impact the expression of genes involved in oxidative stress responses, thereby influencing the cell’s ability to manage reactive oxygen species .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. This binding can lead to changes in the enzyme’s conformation, affecting its function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity. Its initial effects on cells can be significant, with long-term exposure potentially leading to changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response. At high doses, this compound can exhibit toxic or adverse effects, impacting the overall health of the animal .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can affect the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The transport and distribution of this compound are crucial for its activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its function, as the compound may interact with different biomolecules depending on its location within the cell .

Propiedades

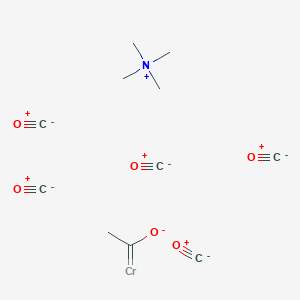

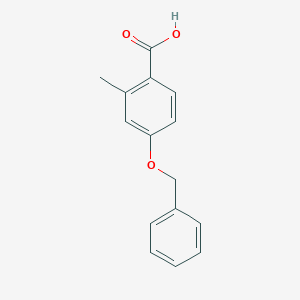

| { "Design of the Synthesis Pathway": "The synthesis pathway for Aluminum N-nitrosophenylhydroxylamine involves the reaction between N-nitrosophenylhydroxylamine and aluminum chloride in the presence of a solvent.", "Starting Materials": [ "N-nitrosophenylhydroxylamine", "Aluminum chloride", "Solvent (e.g. dichloromethane)" ], "Reaction": [ "Dissolve N-nitrosophenylhydroxylamine in the solvent", "Add aluminum chloride to the solution", "Stir the mixture at room temperature for several hours", "Filter the resulting solid and wash with solvent", "Dry the product under vacuum" ] } | |

| 15305-07-4 | |

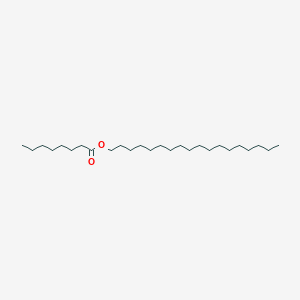

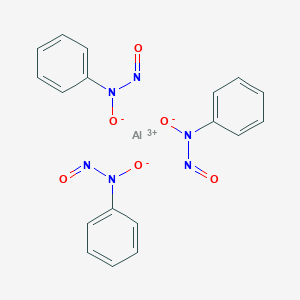

Fórmula molecular |

C18H15AlN6O6 |

Peso molecular |

438.3 g/mol |

Nombre IUPAC |

aluminum;(E)-oxido-oxidoimino-phenylazanium |

InChI |

InChI=1S/3C6H6N2O2.Al/c3*9-7-8(10)6-4-2-1-3-5-6;/h3*1-5,9H;/q;;;+3/p-3/b3*8-7+; |

Clave InChI |

MKSISPKJEMTIGI-QFVJJVGWSA-K |

SMILES isomérico |

C1=CC=C(C=C1)/[N+](=N\[O-])/[O-].C1=CC=C(C=C1)/[N+](=N\[O-])/[O-].C1=CC=C(C=C1)/[N+](=N\[O-])/[O-].[Al+3] |

SMILES |

C1=CC=C(C=C1)[N+](=N[O-])[O-].C1=CC=C(C=C1)[N+](=N[O-])[O-].C1=CC=C(C=C1)[N+](=N[O-])[O-].[Al+3] |

SMILES canónico |

C1=CC=C(C=C1)[N+](=N[O-])[O-].C1=CC=C(C=C1)[N+](=N[O-])[O-].C1=CC=C(C=C1)[N+](=N[O-])[O-].[Al+3] |

| 15305-07-4 | |

Pictogramas |

Irritant; Health Hazard |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.